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Compound of Interest

Compound Name: 2-Ethoxy-4-nitroaniline

Cat. No.: B094328 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-Ethoxy-4-nitroaniline
(CAS 616-86-4), a key chemical intermediate in various synthetic pathways. Designed for

researchers, scientists, and professionals in drug development, this document moves beyond a

simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data, grounded in the principles of

chemical structure and electronic effects. We will explore the causality behind spectral features

and outline robust, self-validating protocols for data acquisition, ensuring both scientific integrity

and practical applicability.

Molecular Structure and Spectroscopic Overview
2-Ethoxy-4-nitroaniline, also known as 4-Ethoxy-2-nitroaniline, possesses a molecular

formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[1] The structure features a

benzene ring substituted with three key functional groups: a primary amine (-NH₂), an ethoxy

group (-OCH₂CH₃), and a nitro group (-NO₂). The relative positioning of these groups—the

strong electron-donating amine and ethoxy groups versus the powerful electron-withdrawing

nitro group—creates a distinct electronic environment that defines its spectroscopic signature.

This guide will dissect these signatures to provide a comprehensive characterization.

Caption: Molecular Structure of 2-Ethoxy-4-nitroaniline with Atom Numbering.
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NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a

molecule. Due to the absence of experimentally derived NMR data in major spectral databases

like the Spectral Database for Organic Compounds (SDBS), this section presents a predicted

analysis based on established substituent effects and data from analogous compounds.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and

the ethoxy group protons. The chemical shifts are governed by the electronic environment;

electron-donating groups (-NH₂, -OC₂H₅) shield protons (shift upfield), while electron-

withdrawing groups (-NO₂) deshield them (shift downfield).

Table 1: Predicted ¹H NMR Data for 2-Ethoxy-4-nitroaniline
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Prediction

H-6 7.5 - 7.7 d J ≈ 2.5

Ortho to the

strongly

withdrawing -

NO₂ group,

resulting in

significant

deshielding.

Coupled only to

H-5.

H-5 6.8 - 7.0 dd J ≈ 9.0, 2.5

Ortho to the -

NH₂ group and

meta to the -NO₂

group.

Experiences

coupling from

both H-3 and H-

6.

H-3 6.6 - 6.8 d J ≈ 9.0

Ortho to both

electron-donating

groups (-NH₂

and -OC₂H₅),

leading to strong

shielding.

Coupled only to

H-5.

-NH₂ 4.5 - 5.5 br s N/A

Broad singlet,

chemical shift is

solvent and

concentration

dependent.

Exchangeable

with D₂O.
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-OCH₂- (H-7) 4.0 - 4.2 q J ≈ 7.0

Methylene

protons adjacent

to the aromatic

ring oxygen.

Quartet due to

coupling with the

methyl protons.

-CH₃ (H-8) 1.4 - 1.6 t J ≈ 7.0

Terminal methyl

protons of the

ethoxy group.

Triplet due to

coupling with the

methylene

protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will reflect the electronic effects on the carbon atoms of the benzene

ring and the ethoxy group.

Table 2: Predicted ¹³C NMR Data for 2-Ethoxy-4-nitroaniline
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C-4 (C-O) 150 - 155

Attached to the electron-

donating oxygen, but also para

to the nitro group. The

resonance effect of oxygen

dominates, shifting it

downfield.

C-1 (C-NH₂) 145 - 150

Attached to the electron-

donating nitrogen, placing it

significantly downfield.

C-2 (C-NO₂) 138 - 142

Attached to the strongly

electron-withdrawing nitro

group.

C-6 125 - 130
Deshielded due to its position

ortho to the nitro group.

C-5 115 - 120
Shielded by the ortho amine

and para ethoxy groups.

C-3 110 - 115

Strongly shielded by the

adjacent amine and ethoxy

groups.

C-7 (-OCH₂-) 63 - 65

Typical range for an ethoxy

methylene carbon attached to

an aromatic ring.

C-8 (-CH₃) 14 - 16
Typical range for a terminal

ethoxy methyl carbon.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 10-20 mg of 2-Ethoxy-4-nitroaniline in approximately 0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to ensure all carbon signals appear as singlets. A spectral width of 220-240 ppm is

standard. An appropriate relaxation delay (e.g., 2 seconds) should be used to allow for

quantitative analysis if needed.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR

spectrum for 2-Ethoxy-4-nitroaniline, available from the NIST WebBook, displays

characteristic bands for its key functional groups.[4]

Table 3: Key IR Absorption Bands for 2-Ethoxy-4-nitroaniline
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3485 & ~3370
N-H Asymmetric &

Symmetric Stretch
Primary Amine (-NH₂) Strong

~2980
C-H Asymmetric

Stretch
Alkyl (-CH₃) Medium

~2940
C-H Asymmetric

Stretch
Alkyl (-CH₂-) Medium

~1630
N-H Scissoring

(Bending)
Primary Amine (-NH₂) Strong

~1580 & ~1480
C=C Aromatic Ring

Stretch
Benzene Ring Medium-Strong

~1505
N=O Asymmetric

Stretch
Nitro Group (-NO₂) Very Strong

~1330
N=O Symmetric

Stretch
Nitro Group (-NO₂) Very Strong

~1230
C-O-C Asymmetric

Stretch
Aryl-Alkyl Ether Strong

~1045
C-O-C Symmetric

Stretch
Aryl-Alkyl Ether Strong

~810
C-H Out-of-Plane

Bending

1,2,4-Trisubstituted

Ring
Strong

Interpretation: The IR spectrum provides clear, self-validating evidence for the primary

structural components. The two distinct peaks above 3300 cm⁻¹ are definitive for the N-H

stretches of a primary amine. The very strong absorptions around 1505 cm⁻¹ and 1330 cm⁻¹

are characteristic of the asymmetric and symmetric stretches of the nitro group, respectively.

Furthermore, the strong bands at ~1230 cm⁻¹ and ~1045 cm⁻¹ confirm the presence of the

aryl-alkyl ether linkage of the ethoxy group.
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Experimental Protocol for FTIR Data Acquisition (KBr
Pellet)

Sample Preparation: Grind 1-2 mg of 2-Ethoxy-4-nitroaniline with ~100 mg of dry,

spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a thin, transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record

a background spectrum of the empty sample compartment. Then, record the sample

spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 2-
Ethoxy-4-nitroaniline is dominated by a strong absorption band in the visible region, which is

responsible for its characteristic reddish-brown color.[5] This absorption arises from a π → π*

transition that has significant intramolecular charge-transfer (ICT) character.

While a specific λmax for this compound is not readily available, its value can be reliably

predicted. The parent chromophore, p-nitroaniline, exhibits a strong ICT band with a λmax

around 380 nm.[6] The introduction of an additional electron-donating group, the ethoxy group

at the C-4 position, enhances the charge-transfer character of the transition. This

enhancement, an example of a bathochromic (red) shift, is expected to move the λmax to a

longer wavelength. Studies on substituted nitroanilines confirm that electron-donating

substituents cause such shifts.[7] Therefore, the λmax for 2-Ethoxy-4-nitroaniline is predicted

to be significantly above 380 nm, likely in the 400-430 nm range, consistent with its observed

color.

Table 4: Predicted UV-Vis Data for 2-Ethoxy-4-nitroaniline (in Ethanol)
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Predicted λmax Electronic Transition Chromophore

400 - 430 nm
π → π* (Intramolecular Charge

Transfer)
Nitroaniline System

Experimental Protocol for UV-Vis Data Acquisition
Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region

of interest (e.g., ethanol, methanol, or acetonitrile).

Sample Preparation: Prepare a stock solution of 2-Ethoxy-4-nitroaniline of a known

concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) in the

chosen solvent. The final concentration should yield an absorbance between 0.1 and 1.0 at

the λmax.

Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a

baseline correction. Fill a second cuvette with the sample solution.

Spectrum Recording: Place the sample cuvette in the spectrophotometer and scan across a

range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).

Comprehensive Characterization Workflow
The logical flow for the complete spectroscopic identification and characterization of a

compound like 2-Ethoxy-4-nitroaniline is a multi-step, synergistic process. Each technique

provides a piece of the puzzle, and together they offer unambiguous structural confirmation.
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Caption: Experimental Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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